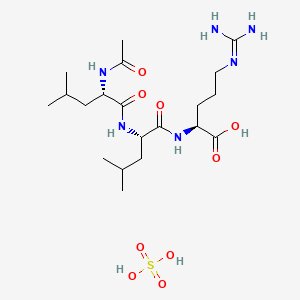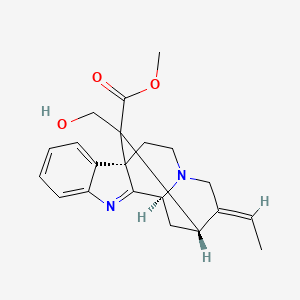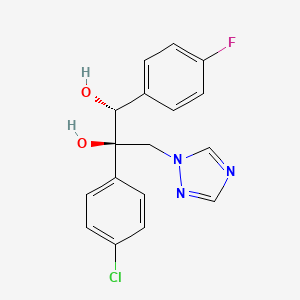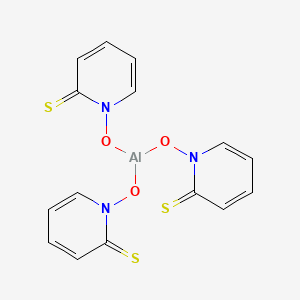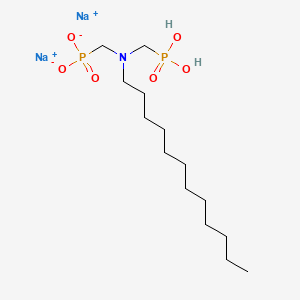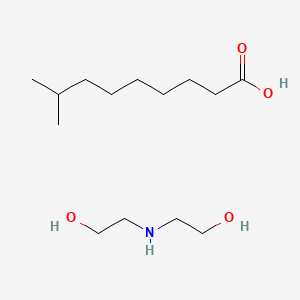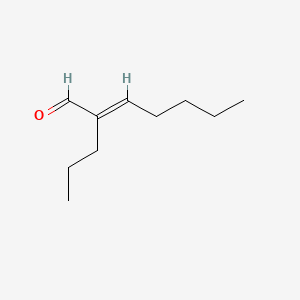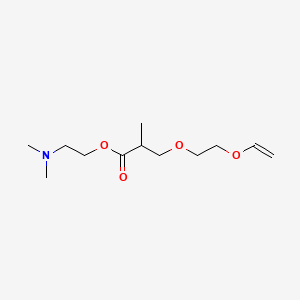
Einecs 299-430-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 299-430-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Analyse Des Réactions Chimiques
Einecs 299-430-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Einecs 299-430-1 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biochemical assays and studies involving cellular processes.
Medicine: The compound can be involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which Einecs 299-430-1 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in chemical properties, biological activities, or physical characteristics. The exact mechanism would depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Einecs 299-430-1 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include:
Einecs 203-770-8: Amyl nitrite, used in medicine and industry.
Einecs 234-985-5: Bismuth tetroxide, used in various industrial applications.
Einecs 239-934-0: Mercurous oxide, used in chemical synthesis and industrial processes.
The uniqueness of this compound lies in its specific chemical properties and the range of applications it supports, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
93882-32-7 |
|---|---|
Formule moléculaire |
C17H35N3O2 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
2-piperazin-1-ylethanamine;(E)-undec-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C6H15N3/c1-2-3-4-5-6-7-8-9-10-11(12)13;7-1-4-9-5-2-8-3-6-9/h9-10H,2-8H2,1H3,(H,12,13);8H,1-7H2/b10-9+; |
Clé InChI |
LRZRDBDKEYXOEX-RRABGKBLSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C(=O)O.C1CN(CCN1)CCN |
SMILES canonique |
CCCCCCCCC=CC(=O)O.C1CN(CCN1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
